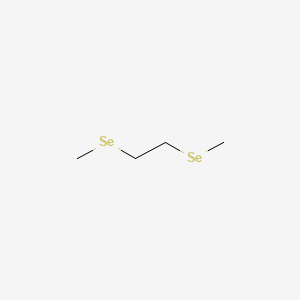
Ethane, 1,2-bis(methylseleno)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethane, 1,2-bis(methylseleno)- is an organoselenium compound with the molecular formula C4H10Se2 It is characterized by the presence of two methylseleno groups attached to an ethane backbone
准备方法
Synthetic Routes and Reaction Conditions
Ethane, 1,2-bis(methylseleno)- can be synthesized through the reaction of 1,2-dichloroethane with sodium methylselenolate. The reaction typically occurs in a polar solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction conditions include:
Temperature: 60-80°C
Reaction Time: 12-24 hours
Reagents: 1,2-dichloroethane, sodium methylselenolate, DMF
Industrial Production Methods
While specific industrial production methods for Ethane, 1,2-bis(methylseleno)- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, using larger reaction vessels, and ensuring proper handling of selenium compounds due to their toxicity.
化学反应分析
Types of Reactions
Ethane, 1,2-bis(methylseleno)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert the seleno groups to selenides.
Substitution: The methylseleno groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in polar solvents.
Major Products Formed
Oxidation: Diselenides or selenoxides.
Reduction: Selenides.
Substitution: Corresponding substituted ethane derivatives.
科学研究应用
Ethane, 1,2-bis(methylseleno)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of Ethane, 1,2-bis(methylseleno)- involves its interaction with biological molecules. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Ethane, 1,2-bis(methylthio)-: Similar structure but with sulfur atoms instead of selenium.
1,2-bis(methylseleno)benzene: Contains a benzene ring instead of an ethane backbone.
1,2-bis(methylseleno)propane: Similar structure but with a propane backbone.
Uniqueness
Ethane, 1,2-bis(methylseleno)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various research and industrial applications.
属性
CAS 编号 |
6175-44-6 |
|---|---|
分子式 |
C4H10Se2 |
分子量 |
216.06 g/mol |
IUPAC 名称 |
1,2-bis(methylselanyl)ethane |
InChI |
InChI=1S/C4H10Se2/c1-5-3-4-6-2/h3-4H2,1-2H3 |
InChI 键 |
BHRWGADCHKZKRD-UHFFFAOYSA-N |
规范 SMILES |
C[Se]CC[Se]C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)
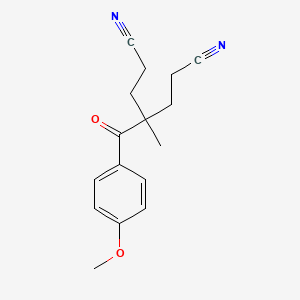

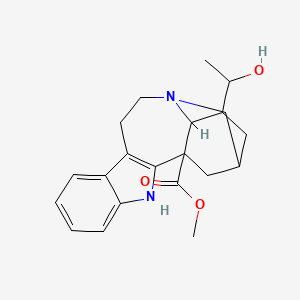
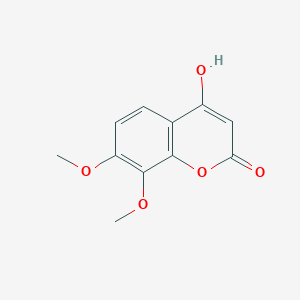
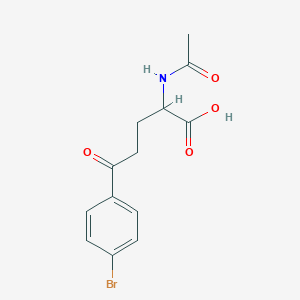

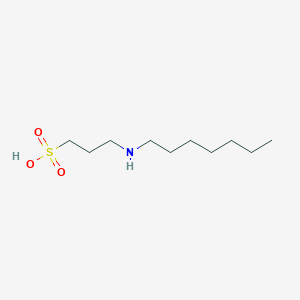
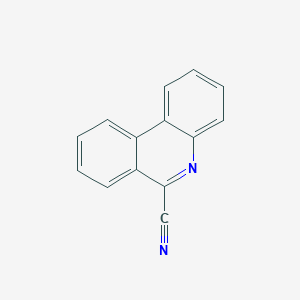
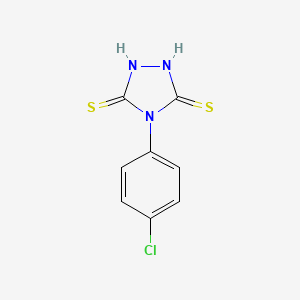

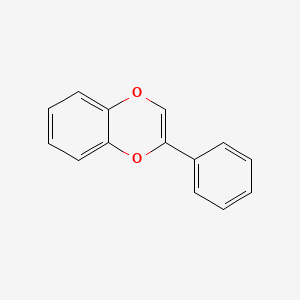
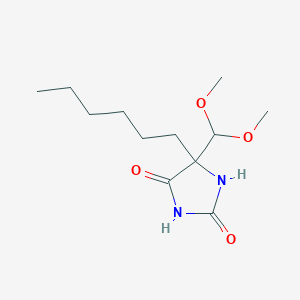
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
